5-(4-methylphenyl)-N-phenyl-3H-imidazo[1,2-b][1,2,4]triazol-6-amine
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Overview
Description
5-(4-methylphenyl)-N-phenyl-3H-imidazo[1,2-b][1,2,4]triazol-6-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-b][1,2,4]triazoles. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methylphenyl)-N-phenyl-3H-imidazo[1,2-b][1,2,4]triazol-6-amine typically involves the reaction of 4-methylbenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with formamide under acidic conditions to yield the desired imidazo[1,2-b][1,2,4]triazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-(4-methylphenyl)-N-phenyl-3H-imidazo[1,2-b][1,2,4]triazol-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkyl halides, and other electrophiles in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted imidazo[1,2-b][1,2,4]triazole derivatives.
Scientific Research Applications
5-(4-methylphenyl)-N-phenyl-3H-imidazo[1,2-b][1,2,4]triazol-6-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal activities.
Medicine: Investigated for its potential as an anticancer agent and its ability to inhibit specific enzymes.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-(4-methylphenyl)-N-phenyl-3H-imidazo[1,2-b][1,2,4]triazol-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar structural features.
Imidazo[1,2-a]pyridine: Another heterocyclic compound with a fused imidazole ring.
Benzimidazole: A compound with a fused benzene and imidazole ring system.
Uniqueness
5-(4-methylphenyl)-N-phenyl-3H-imidazo[1,2-b][1,2,4]triazol-6-amine is unique due to its specific substitution pattern and the presence of both imidazole and triazole rings. This unique structure contributes to its diverse biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C17H15N5 |
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Molecular Weight |
289.33 g/mol |
IUPAC Name |
5-(4-methylphenyl)-N-phenyl-1H-imidazo[1,2-b][1,2,4]triazol-6-amine |
InChI |
InChI=1S/C17H15N5/c1-12-7-9-13(10-8-12)15-16(20-14-5-3-2-4-6-14)22-17(21-15)18-11-19-22/h2-11,20H,1H3,(H,18,19,21) |
InChI Key |
VWRAOOHNGRFZMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C(=N2)N=CN3)NC4=CC=CC=C4 |
Origin of Product |
United States |
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